molecular formula C3F4O3S B14385062 3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride CAS No. 90127-92-7

3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride

Cat. No.: B14385062
CAS No.: 90127-92-7
M. Wt: 192.09 g/mol
InChI Key: MPAVZYDGRIMIGC-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride is a fluorinated organic compound with the molecular formula C3H2F3O2S It is known for its unique chemical structure, which includes both fluorine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride typically involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone. This intermediate is then isomerized to produce the desired compound . The reaction conditions for the synthesis include temperatures of 40-50°C and pressures up to 4-5 MPa. Triethylamine is often used as a stabilizer to prevent spontaneous polymerization of tetrafluoroethylene .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is adapted to larger scales. The process involves careful control of reaction conditions to ensure high yields and safety. The use of stabilizers and optimized pressure conditions are crucial for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The fluorine atoms and sulfonyl group play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride is unique due to its combination of fluorine and sulfonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

90127-92-7

Molecular Formula

C3F4O3S

Molecular Weight

192.09 g/mol

IUPAC Name

3,3-difluoro-2-fluorosulfonylprop-2-enoyl fluoride

InChI

InChI=1S/C3F4O3S/c4-2(5)1(3(6)8)11(7,9)10

InChI Key

MPAVZYDGRIMIGC-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(C(=O)F)S(=O)(=O)F

Origin of Product

United States

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